molecular formula C18H20N2O4S B2511657 2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)ethanesulfonamide CAS No. 921811-89-4

2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)ethanesulfonamide

Cat. No.: B2511657
CAS No.: 921811-89-4
M. Wt: 360.43
InChI Key: DNLONAHZSBMJGQ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)ethanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a methoxyphenyl group, an indolinone moiety, and an ethanesulfonamide linkage. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)ethanesulfonamide typically involves the following steps:

    Formation of the Indolinone Moiety: The indolinone structure can be synthesized through the cyclization of an appropriate precursor, such as an N-alkylated aniline derivative, under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable electrophile.

    Formation of the Ethanesulfonamide Linkage: The ethanesulfonamide linkage is formed by reacting the intermediate compound with ethanesulfonyl chloride in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Use of Catalysts: Catalysts like palladium or copper may be employed to enhance the efficiency of the reactions.

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to maximize yield and minimize by-products.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxyphenyl or indolinone moieties, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents or organometallic compounds in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl or indolinone derivatives.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)ethanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of diseases like cancer, bacterial infections, and inflammatory disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)ethanesulfonamide: Characterized by the presence of a methoxyphenyl group, an indolinone moiety, and an ethanesulfonamide linkage.

    2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)ethanesulfonamide: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

    2-(4-methylphenyl)-N-(1-methyl-2-oxoindolin-5-yl)ethanesulfonamide: Similar structure but with a methylphenyl group instead of a methoxyphenyl group.

Uniqueness

This compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group may enhance the compound’s ability to interact with specific molecular targets, leading to distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-20-17-8-5-15(11-14(17)12-18(20)21)19-25(22,23)10-9-13-3-6-16(24-2)7-4-13/h3-8,11,19H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLONAHZSBMJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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